molecular formula C11H11NO2 B1258406 Methyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate

Cat. No. B1258406
M. Wt: 189.21 g/mol
InChI Key: POZIFRPMDFGLIW-UHFFFAOYSA-N
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Patent
US07179926B2

Procedure details

DL-tropic acid (10 g, 120 mmol), 2,2-dimethoxypropane (12.48 g, 120 mmol) and catalytical amount of p-toluenesulfonic acid (100 mg) were mixed in MeOH (50 ml) and refluxed overnight. The reaction mixture was cooled and concentrated in-vacuo to dryness and then dissolved in ethyl acetate. The organic phase was washed with water, brine and dried with sodium sulfate, and concentrated in-vacuo to dryness. The crude product was dissolved in anhydrous mentylene chloride (150 ml). Triethylamine (7.27 g, 72 mmol) and methanesulfonyl chloride (8.24 g, 72 mmol) were added and stirred at room temperature overnight before it was washed with water, brine and dried with sodium sulfate. The concentrated residue was heated with KCN (5.88 g, 120 mmol) and tetrabutylammonium cyanide (2 g, 7.4 mmol) in DMF at 80° C. for 1 hour. After cooled down to room temperature, reaction mixture was diluted with methylene chloride, washed with water, brine and dried with Na2SO4. After concentration in-vacuo, the crude product was purified by silica flash chromatography (10% ethyl acetate in hexanes) to afford 6.4 g of the desired product as a yellowish solid (58% in three steps). 1H NMR (500 MHz, CDCl3) δ: 7.37 (m, 3 H), 7.27 (m, 2 H), 3.94 (t, J=7.63 Hz, 1 H), 3.73 (s, 3 H), 3.04 (dd, J=16.79, 7.63 Hz, 1 H), 2.81 (dd, J=17.09, 7.63 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Two
Name
Quantity
5.88 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([C:10]([OH:12])=[O:11])[CH2:8]O)=[CH:3][CH:2]=1.COC(OC)(C)C.[CH2:20]([N:22](CC)CC)C.[CH3:27]S(Cl)(=O)=O.[C-]#N.[K+]>CO.[C-]#N.C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:20]([CH2:8][CH:7]([C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[C:10]([O:12][CH3:27])=[O:11])#[N:22] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(CO)C(=O)O
Name
Quantity
12.48 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
7.27 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.24 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
5.88 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[C-]#N.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in anhydrous mentylene chloride (150 ml)
WASH
Type
WASH
Details
was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in-vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica flash chromatography (10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CC(C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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